N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
The compound appears to contain several notable functional groups and structures, including a benzimidazole ring, a thiazole ring, and a pyrazine ring. Benzimidazole derivatives have been broadly examined for their anticancer potential . They also show a broad range of chemical and biological properties .
Molecular Structure Analysis
The compound contains a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiazole ring and a pyrazine ring, both of which are aromatic heterocycles.Scientific Research Applications
Metabolism and Disposition
One study explored the metabolism and disposition of a related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), highlighting its potential implications in insomnia treatment. This research revealed significant insights into the compound's elimination, primarily through feces, and its metabolism involving oxidation and rearrangement processes (Renzulli et al., 2011).
Exposure to Heterocyclic Amines
Another study focused on the exposure to heterocyclic amines (HAs), which are mutagenic and carcinogenic compounds found in cooked foods. This research provides a broader context for understanding how compounds similar to N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide could be studied for their effects on human health through dietary exposure (Wakabayashi et al., 1993).
Pharmacokinetics and Metabolic Pattern
The pharmacokinetics and metabolic pattern of Meloxicam, a nonsteroidal anti-inflammatory drug, were studied after intravenous infusion and oral administration. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of complex molecules, providing insight into how similar compounds might behave in the human body (Schmid et al., 1995).
Biomonitoring of Metabolites
Research on biomonitoring heterocyclic aromatic amine metabolites in human urine highlighted methods to assess exposure to these compounds through diet. Such methodologies could be adapted to monitor exposure to and metabolites of this compound, contributing to our understanding of its pharmacokinetics and potential toxicological impacts (Stillwell et al., 1999).
Mechanism of Action
Target of Action
The compound contains a 1H-benzo[d]imidazol-2-yl moiety, which is a key component of many biologically active compounds . Compounds containing this moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is a small, polar molecule that is highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Given the broad range of activities associated with imidazole derivatives, it could potentially have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-16(21-9-15-23-12-3-1-2-4-13(12)24-15)7-11-10-28-18(22-11)25-17(27)14-8-19-5-6-20-14/h1-6,8,10H,7,9H2,(H,21,26)(H,23,24)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXFMMJMWDXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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